
N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S3 and its molecular weight is 459.6. The purity is usually 95%.
BenchChem offers high-quality N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation A study by Hamama et al. (2017) describes the synthesis of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, showing potential as antimicrobial agents. This research demonstrates the compound's role in developing new antimicrobial agents, with the synthesis process involving condensation and alkylation reactions that contribute to the understanding of its chemical behavior and potential applications in treating microbial infections (Hamama et al., 2017).
Biological Activities of Thiadiazole Amide Derivatives Another study focuses on the synthesis and biological activities of novel 1,3,4-thiadiazole amide derivatives containing piperazine, indicating inhibitory effects on certain bacterial and viral strains. This highlights the compound's utility in developing new pharmaceutical agents with specific biological targets, showcasing its role in expanding the arsenal against infectious diseases (Z. Xia, 2015).
Anticancer Activity and Docking Studies Research by Boddu et al. (2018) into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluated for their in vitro anticancer activity, provides insight into the compound's potential in oncology. The study includes docking studies to understand the interaction with biological targets, highlighting its applicability in designing anticancer drugs with improved efficacy (Boddu et al., 2018).
Evaluation as Acetylcholinesterase Inhibitors A study on the design, synthesis, and evaluation of thiazole-piperazines as acetylcholinesterase inhibitors by Yurttaş et al. (2013) reveals the compound's potential in treating neurodegenerative diseases. This research contributes to the understanding of its role in developing therapies for conditions like Alzheimer's disease, showcasing the compound's versatility in therapeutic applications (Yurttaş et al., 2013).
Synthesis, Antioxidant, and Antitumor Evaluation The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities, as researched by Hamama et al. (2013), demonstrates the compound's potential in contributing to cancer treatment and prevention strategies. This work supports its application in developing novel therapeutic agents that combat oxidative stress and tumor growth (Hamama et al., 2013).
properties
IUPAC Name |
N-phenyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S3/c26-17(21-15-5-2-1-3-6-15)14-29-20-23-22-19(30-20)25-10-8-24(9-11-25)18(27)13-16-7-4-12-28-16/h1-7,12H,8-11,13-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSUPSZTCBVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

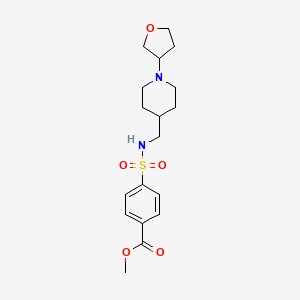
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580824.png)
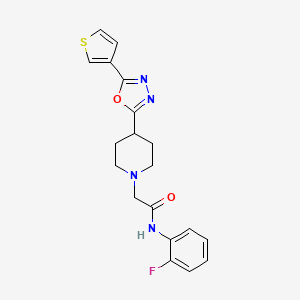
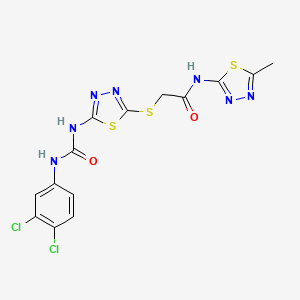
![3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide](/img/structure/B2580830.png)
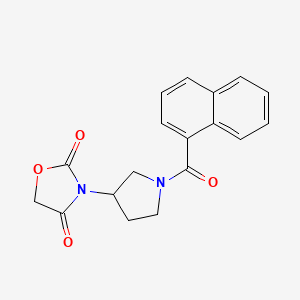
![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)
![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)
![methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2580838.png)

![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)
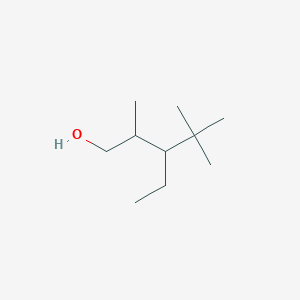
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)